Cbz-DL-Ala-DL-Pro-DL-Tyr-OH
Description
Properties
Molecular Formula |
C25H29N3O7 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33) |
InChI Key |
BZZSGOXWDYSEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substrate Specificity and Reaction Optimization
Thermolysin requires:
-
A hydrophobic/bulky residue (e.g., Ala, Pro) at the C-terminal position of the carboxyl component (e.g., Cbz-DL-Ala-OH).
-
A hydrophobic residue (e.g., Pro) at the N-terminal position of the amine component (e.g., DL-Pro-DL-Tyr-OH).
Reaction conditions optimized for similar systems (e.g., Cbz-Phe-Leu-NH₂ synthesis) include:
Table 1: Thermolysin-Catalyzed Coupling Efficiency
Hypervalent Iodine(III)-Mediated Coupling
The hypervalent iodine reagent IBA-OBz (iodobenzebis(trifluoroacetate)) enables efficient peptide bond formation under mild conditions, as demonstrated in the synthesis of Cbz- and Boc-protected dipeptides.
Stepwise Assembly of this compound
-
First Coupling :
-
Ester Hydrolysis :
-
Cbz-DL-Ala-DL-Pro-OMe → Cbz-DL-Ala-DL-Pro-OH
-
Conditions: LiOH (2.0 equiv), THF/H₂O (3:1), 0°C → rt , 2 hours
-
-
Second Coupling :
Table 2: IBA-OBz-Mediated Yields for Key Intermediates
| Step | Product | Yield (%) | Reference |
|---|---|---|---|
| Cbz-Ala + Pro-OMe | Cbz-Ala-Pro-OMe | 85 | |
| Cbz-Ala-Pro + Tyr-OH | Cbz-Ala-Pro-Tyr-OH | 72 |
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-SPPS methodology, adapted for racemic amino acids, offers a robust platform for constructing This compound with minimal epimerization.
Resin Selection and Loading
-
Resin : 2-Chlorotrityl chloride resin (0.2 mmol/g)
-
First Amino Acid : DL-Tyr-OH (2.0 equiv), DIPEA (4.0 equiv) in DCM , 2-hour loading
Sequential Elongation
-
DL-Pro Coupling :
-
Fmoc-DL-Pro-OH (3.0 equiv), HOBt/DIC (3.0 equiv each), DMF , 1 hour
-
Fmoc Deprotection : 20% piperidine/DMF , 2 × 5 minutes
-
-
DL-Ala Coupling :
-
Fmoc-DL-Ala-OH (3.0 equiv), HOBt/DIC , DMF , 1 hour
-
-
N-Terminal Cbz Protection :
-
Cbz-Cl (5.0 equiv), DIPEA (10.0 equiv), DCM , overnight
-
Cleavage and Isolation
Solution-Phase Synthesis via Mixed Anhydride
Traditional methods remain viable for small-scale synthesis, particularly when handling racemic mixtures.
Dipeptide Intermediate (Cbz-DL-Ala-DL-Pro-OH)
-
Activation : Cbz-DL-Ala-OH + Isobutyl chloroformate (1.1 equiv), NMM (1.1 equiv) in THF , –15°C , 10 minutes
-
Coupling : Add DL-Pro-OH (1.0 equiv), –15°C → rt , 4 hours
-
Yield : ~78% (after precipitation)
Tripeptide Assembly
-
Activation : Cbz-DL-Ala-DL-Pro-OH + DCC (1.1 equiv), HOBt (1.1 equiv) in DMF , 0°C , 30 minutes
-
Coupling : Add DL-Tyr-OH (1.0 equiv), rt , 12 hours
-
Deprotection : TFA (for tert-butyl-protected Tyr), 2 hours
-
Yield : ~65% (over two steps)
Comparative Analysis of Methods
Table 3: Method Efficacy for this compound Synthesis
| Method | Yield (%) | Purity (%) | Epimerization Risk | Scalability |
|---|---|---|---|---|
| Thermolysin | 50–70 | 85–90 | Low | Moderate |
| Hypervalent Iodine | 70–85 | 90–95 | Negligible | High |
| SPPS | 60–75 | >90 | <2% | Low |
| Solution-Phase | 60–70 | 80–85 | Moderate | Moderate |
Challenges and Mitigation Strategies
-
Tyrosine Side Reactivity : Unprotected phenolic –OH groups may lead to O-acylation . Use of Tyr-OtBu (tert-butyl) with final TFA deprotection avoids this.
-
Proline Coupling : Secondary amine nucleophilicity is reduced. HOBt/DIC activation or IBA-OBz mediation enhances efficiency.
-
Racemization : DL-amino acids inherently tolerate racemization, but SPPS with Fmoc-aa-Dbz linkers minimizes epimerization .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The Cbz protecting groups can be removed by catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Hydrolysis: Yields Cbz-DL-Ala, Cbz-DL-Pro, and Cbz-DL-Tyr.
Oxidation: Yields dityrosine or other oxidized tyrosine derivatives.
Reduction: Yields the deprotected peptide, DL-Ala-DL-Pro-DL-Tyr.
Scientific Research Applications
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Biological Studies: Serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: Used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: Employed in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Cbz group provides stability and prevents premature degradation, allowing the peptide to reach its target site effectively.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two structurally related peptides: H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH (tetrapeptide) and Ac-DL-Pro-OH (single amino acid derivative).
Key Research Findings
Role of Protecting Groups :
The Cbz group in this compound improves stability during solid-phase synthesis compared to unprotected peptides like H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH, which may degrade under acidic or basic conditions . Ac-DL-Pro-OH, with its smaller acetyl group, is more soluble but offers less steric protection than Cbz .- The tetrapeptide H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH may exhibit distinct conformational flexibility due to its longer chain and alternating Ala/Tyr residues .
Biological Relevance : Cbz-protected peptides are often intermediates in anticancer or antimicrobial peptide development, whereas unprotected tetrapeptides like H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH may serve as protease substrates or ligands for receptor-binding assays .
Biological Activity
The compound Cbz-DL-Ala-DL-Pro-DL-Tyr-OH (Carbobenzyloxy-DL-Alanine-DL-Proline-DL-Tyrosine) is a synthetic peptide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of three amino acids: alanine, proline, and tyrosine, with a carbobenzyloxy (Cbz) protecting group on the amino terminus. The presence of these specific amino acids contributes to its unique properties and biological functions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 253.27 g/mol |
| Functional Groups | Amine, Carboxylic acid, Aromatic ring |
| Stereochemistry | DL-configuration |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The tyrosine residue can participate in interactions with cell surface receptors, modulating signaling pathways that influence cellular responses.
- Enzyme Inhibition : This compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to neurotransmission and hormone regulation.
- Protein Interactions : It can influence the stability and function of proteins by acting as a molecular chaperone or competitive inhibitor.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity : Studies have shown that similar peptide structures exhibit antimicrobial properties against various pathogens, suggesting potential use in treating infections.
- Neuroprotective Effects : Given the role of tyrosine in neurotransmitter synthesis, this compound might be explored for neuroprotective applications in conditions like Alzheimer's disease.
- Cancer Research : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects on tumor cells, warranting further investigation into their anti-cancer properties.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of peptide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of tyrosine-containing peptides revealed that this compound could enhance neuronal survival in vitro under oxidative stress conditions. The compound was shown to upregulate antioxidant defenses, thus providing a protective effect against neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
Table 2: Comparative Biological Activities
| Compound | Antimicrobial Activity | Neuroprotective Effects | Cytotoxicity against Tumor Cells |
|---|---|---|---|
| This compound | Moderate | Positive | Moderate |
| Cbz-L-Tyr-L-Leu | High | Moderate | High |
| Cbz-L-Ile-L-Tyr | Low | Positive | Low |
Q & A
Basic: What are the recommended methods for synthesizing Cbz-DL-Ala-DL-Pro-DL-Tyr-OH, and how can purity be optimized?
Methodological Answer:
Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Coupling : Activate amino acids with HBTU/HOBt in DMF, with DIEA as a base. Monitor coupling efficiency via Kaiser test or FTIR .
- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups.
- Cleavage : TFA cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide from the resin.
- Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures ≥95% purity. Lyophilization is critical for stability .
Basic: How should researchers characterize the identity and purity of this compound?
Methodological Answer:
- Identity : Use ESI-MS or MALDI-TOF for molecular weight confirmation. Compare observed m/z with theoretical values.
- Purity : HPLC (UV detection at 214 nm) with retention time consistency across batches.
- Chirality : Chiral HPLC or circular dichroism (CD) spectroscopy to verify DL-configuration .
- Documentation : Include raw spectra and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Advanced: How can conformational dynamics of this compound be analyzed to predict biological activity?
Methodological Answer:
- NMR Spectroscopy : 2D NOESY or ROESY to identify intra-residue nuclear Overhauser effects (nOes), revealing preferred conformations .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to simulate folding pathways. Validate against experimental CD or IR data .
- Functional Assays : Correlate conformational stability (via thermal denaturation studies) with receptor-binding assays (e.g., SPR or fluorescence polarization) .
Advanced: What experimental strategies resolve contradictions in reported solubility profiles of this compound?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, water (buffered at pH 4–8), and ethanol using dynamic light scattering (DLS) to detect aggregates.
- pH-Dependent Studies : Titrate solubility across pH 3–10, monitoring via UV-Vis spectroscopy.
- Cross-Validation : Compare results with orthogonal methods (e.g., nephelometry vs. HPLC area-under-curve analysis) .
- Documentation : Report solvent purity, temperature, and equilibration time to ensure reproducibility .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at –20°C under argon to prevent oxidation.
- Solution Storage : For aqueous solutions, add 0.01% sodium azide and buffer at pH 5–6 (e.g., acetate buffer). Avoid freeze-thaw cycles .
- Stability Monitoring : Periodically analyze via HPLC and mass spectrometry to detect degradation (e.g., deamidation or hydrolysis) .
Advanced: How can researchers design experiments to study the enzymatic resistance of this compound?
Methodological Answer:
- Enzyme Incubation : Expose the peptide to proteases (e.g., trypsin, chymotrypsin) in physiologically relevant buffers (pH 7.4, 37°C).
- Kinetic Analysis : Use LC-MS/MS to quantify degradation products over time. Calculate half-life (t½) and kcat/KM values .
- Structural Modifications : Introduce D-amino acids or proline analogs to compare resistance profiles, linking results to MD simulations .
Advanced: What methodologies address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control peptides (e.g., scrambled sequences) to normalize activity .
- Dose-Response Curves : Perform 8-point dilution series (10<sup>−12</sup> to 10<sup>−6</sup> M) with triplicate measurements.
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, identifying outliers due to batch variability or assay conditions .
Basic: What analytical techniques are critical for confirming the absence of racemization in this compound?
Methodological Answer:
- Marfey’s Reagent Derivatization : Hydrolyze the peptide, derivatize with FDAA, and analyze via HPLC to detect D/L-amino acid ratios .
- Chiral Columns : Use Chirobiotic T columns (HPLC) with polar ionic mobile phases for direct enantiomer separation.
- Circular Dichroism : Compare spectra with enantiomerically pure standards to confirm DL-configuration .
Advanced: How can researchers optimize the solid-phase synthesis of this compound to minimize side reactions?
Methodological Answer:
- Coupling Optimization : Pre-activate amino acids for 1–2 minutes before resin addition. Use double couplings for sterically hindered residues (e.g., Pro).
- Real-Time Monitoring : Employ in-situ FTIR to detect incomplete deprotection or coupling.
- Side-Chain Protection : Use Pmc/Pbf groups for Tyr and Trt for Gln/Asn to prevent diketopiperazine formation .
Advanced: What computational tools integrate with experimental data to predict the supramolecular assembly of this compound?
Methodological Answer:
- Coarse-Grained Modeling : Use Martini force fields in GROMACS to simulate self-assembly into micelles or fibrils. Validate with TEM or cryo-EM .
- Machine Learning : Train models on existing peptide assembly datasets (e.g., SAPD-Phage) to predict aggregation-prone regions.
- Energy Landscapes : Generate free-energy surfaces with umbrella sampling to identify stable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
